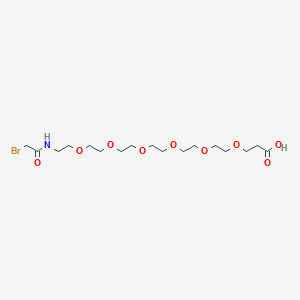

Bromoacetamido-PEG6-CH2CH2COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C17H32BrNO9 |

|---|---|

Molecular Weight |

474.3 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C17H32BrNO9/c18-15-16(20)19-2-4-24-6-8-26-10-12-28-14-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-15H2,(H,19,20)(H,21,22) |

InChI Key |

AIMIPBWCWPFVBR-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O |

Origin of Product |

United States |

Contextualization As a Multifunctional Chemical Linker in Bioconjugation

Bromoacetamido-PEG6-CH2CH2COOH is a heterobifunctional linker, meaning it possesses two different reactive ends, each capable of forming a covalent bond with a specific functional group. This dual reactivity is the cornerstone of its utility in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule.

The bromoacetamido group is specifically designed to react with nucleophiles, most notably the thiol groups of cysteine residues in proteins. The bromine atom acts as a good leaving group, facilitating a nucleophilic substitution reaction to form a stable thioether bond. This reaction is highly efficient and can be performed under mild conditions compatible with sensitive biological molecules.

On the other end of the molecule, the terminal carboxylic acid (–COOH) provides another point of attachment. This group can be activated to react with primary amines, such as the lysine (B10760008) residues found abundantly on the surface of proteins or other amine-containing molecules, to form a stable amide bond. This versatility allows for the sequential and controlled conjugation of different molecular entities. The hydrophilic PEG6 spacer enhances the solubility of the resulting conjugate in aqueous environments, a crucial feature for biological applications. broadpharm.com

The strategic placement of these functional groups makes this compound an ideal candidate for a variety of bioconjugation strategies, including the development of antibody-drug conjugates (ADCs), the modification of proteins to enhance their therapeutic properties, and the construction of sophisticated molecular probes for diagnostic and imaging purposes.

Evolution of Polyethylene Glycol Based Linker Architectures in Molecular Conjugates

The use of polyethylene (B3416737) glycol (PEG) in bioconjugation, a process known as PEGylation, has a rich history and has revolutionized the field of drug delivery and protein therapeutics. koreascience.kr Initially, PEGylation was primarily employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The attachment of PEG chains was found to increase the hydrodynamic size of proteins, which in turn reduces their renal clearance and shields them from proteolytic degradation, thereby extending their circulation half-life in the body. koreascience.kr

Early PEG linkers were often simple, linear chains with a single reactive group. However, as the field advanced, so did the sophistication of PEG linker architectures. Researchers began to explore the impact of linker length, branching, and the inclusion of specific chemical functionalities on the performance of the resulting conjugates. This led to the development of a diverse array of PEG-based linkers with varying properties.

The evolution of PEG linkers can be categorized as follows:

First-Generation Linkers: These were typically linear, polydisperse PEG chains with a reactive group at one end. While effective in improving protein stability, their lack of precise molecular weight and structure led to heterogeneous products.

Second-Generation Linkers: This era saw the introduction of monodisperse PEG linkers, offering defined chain lengths and molecular weights. This allowed for the creation of more homogeneous conjugates with predictable properties. nih.gov Branched or multi-arm PEG linkers also emerged, enabling the attachment of multiple molecules to a single point, which proved beneficial for increasing drug loading in ADCs without causing aggregation. adcreview.com

Third-Generation Linkers: The current generation of PEG linkers, which includes molecules like Bromoacetamido-PEG6-CH2CH2COOH, are often heterobifunctional and incorporate cleavable or non-cleavable elements. medchemexpress.com Cleavable linkers are designed to release their payload under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes within a target cell. medchemexpress.com This targeted release mechanism is crucial for the efficacy of many modern therapeutics, particularly ADCs.

The development of these advanced linker architectures has been driven by a deeper understanding of the structure-activity relationships in bioconjugates. The configuration and length of the PEG chain have been shown to significantly impact the stability, solubility, and in vivo performance of the final product. nih.govresearchgate.net

Academic Significance of Haloacetamido Moieties in Site Selective Bioconjugation Strategies

Established Synthetic Pathways for the Bromoacetamido Functional Group

The introduction of the bromoacetamido functional group is a critical step in the synthesis of this linker. This is typically achieved through the bromoacetylation of a primary amine.

Commonly employed methods involve the use of highly reactive bromoacetylating agents. Bromoacetyl chloride and bromoacetyl bromide are frequently used for this purpose due to their high reactivity. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the bromoacetyl halide, leading to the formation of an amide bond and expulsion of the halide ion.

Another effective reagent is bromoacetic acid, which requires activation with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) to facilitate the reaction with the amine. nih.gov An alternative activated form is N-succinimidyl bromoacetate (B1195939) (BrAc-OSu), which has shown high efficiency in cyclization reactions involving bromoacetylation. nih.gov The reaction conditions for bromoacetylation are crucial to maximize yield and minimize side reactions. These reactions are often carried out in aprotic polar solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at controlled, often low, temperatures (e.g., 0–25°C) to manage the reactivity of the reagents. The presence of a non-nucleophilic base, like triethylamine (B128534), is also common to neutralize the hydrogen halide formed during the reaction.

The table below summarizes common bromoacetylating agents and their typical reaction conditions.

| Bromoacetylating Agent | Coupling Agent (if required) | Solvent | Base | Temperature |

| Bromoacetyl chloride | None | Dichloromethane (DCM) | Triethylamine | 0–25°C |

| Bromoacetyl bromide | None | Dichloromethane (DCM) | Triethylamine | 0–25°C |

| Bromoacetic acid | N,N'-diisopropylcarbodiimide (DIC) | Dimethylformamide (DMF) | Not always required | Room Temperature |

| N-succinimidyl bromoacetate (BrAc-OSu) | None | Aqueous NaHCO₃/DMF | Sodium Bicarbonate | Room Temperature |

Synthesis of Hexaethylene Glycol (PEG6) Spacers with Terminal Carboxylic Acid Functionality

The hexaethylene glycol (PEG6) spacer provides hydrophilicity and flexibility to the linker. Synthesizing a PEG6 chain with a terminal carboxylic acid can be approached in several ways. One common strategy starts with a commercially available hexaethylene glycol diol. biochempeg.com One of the terminal hydroxyl groups is protected, for example, as a benzyl (B1604629) ether. The remaining free hydroxyl group is then oxidized to a carboxylic acid using an appropriate oxidizing agent. A subsequent deprotection step, such as hydrogenation to remove the benzyl group, would yield the desired hydroxyl-PEG-acid. google.com

Alternatively, a more direct approach involves the reaction of a protected amino-PEG derivative, such as Fmoc-NH-PEG6-OH, with a protected dicarboxylic acid anhydride, like succinic anhydride. This reaction forms an ester linkage. Subsequent deprotection of the acid and amine protecting groups would be necessary. A related approach involves starting with a compound like Hydroxyl-PEG6-Acid (OH-PEG6-COOH), which already possesses the desired terminal functionalities. biochempeg.comhuatengsci.com This intermediate can be synthesized through various methods, including the controlled polymerization of ethylene (B1197577) oxide. mdpi.com

Another synthetic route involves the modification of a pre-existing PEG chain. For instance, a diol can be mono-tosylated, and the tosyl group can then be displaced by a cyanide nucleophile. Hydrolysis of the resulting nitrile would yield the carboxylic acid. The other hydroxyl end could then be converted to the desired functional group for the final linker assembly.

Convergent and Linear Approaches for the Assembly of Bromoacetamido-PEG6-CH2CH2COOH

The assembly of the final this compound molecule can be achieved through either a linear or a convergent synthetic strategy.

Optimization of Reaction Conditions for Maximizing Yield and Purity in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of reagents, solvents, temperature, and reaction time.

For the bromoacetylation step, using a highly reactive agent like bromoacetyl chloride at low temperatures can help to control the reaction and prevent side reactions. The choice of base is also important; a non-nucleophilic base like triethylamine is preferred to avoid competition with the amine substrate. Recrystallization of the bromoacetylating agent can also improve the yield and avoid unwanted side products. researchgate.net

In the synthesis of the PEG-acid spacer, the choice of protecting groups is critical to ensure they are stable under the reaction conditions of subsequent steps and can be removed efficiently without affecting other parts of the molecule.

Purification of PEGylated compounds can be challenging due to their often oily nature and polydispersity (though less of an issue with a discrete PEG6 linker). thieme-connect.comreddit.com High-performance liquid chromatography (HPLC) is a common technique for purifying the final product and its intermediates. mdpi.comnih.gov The use of specific solvent systems, such as chloroform-methanol with additives like formic acid for acidic compounds, can improve separation on silica (B1680970) gel chromatography. reddit.com Another reported purification strategy for PEG-containing molecules is complexation with magnesium chloride, which can facilitate precipitation and isolation. thieme-connect.com

The table below outlines some parameters that can be optimized for key reaction types in the synthesis.

| Reaction Type | Parameter to Optimize | Potential Adjustments | Desired Outcome |

| Bromoacetylation | Reagent Purity | Recrystallization of bromoacetylating agent | Higher yield, fewer side products |

| Bromoacetylation | Temperature | Lowering temperature (e.g., 0°C) | Increased selectivity, reduced side reactions |

| PEG functionalization | Protecting Groups | Selection of orthogonal protecting groups | Selective reaction at desired positions |

| Purification | Chromatographic Method | Reversed-phase HPLC, Size-exclusion chromatography | High purity of final product |

| Purification | Solvent System | Use of polar aprotic solvents, additives like formic acid | Improved separation and yield |

Analytical Validation Methodologies for Synthetic Intermediates and the Final Compound

A suite of analytical techniques is essential to confirm the structure and purity of the synthetic intermediates and the final this compound compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. acs.orgeurolab.trnih.gov ¹H NMR can be used to confirm the presence of the bromoacetamido group (characteristic methylene (B1212753) protons adjacent to the bromine and carbonyl), the PEG chain (a prominent signal from the repeating ethylene glycol units), and the propyl-acid terminus. acs.org Integration of the proton signals can also help to determine the degree of functionalization. acs.orgnih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the compound and its intermediates, confirming that the desired modifications have occurred. acs.orgnih.govnih.gov High-resolution mass spectrometry provides accurate mass measurements, further validating the elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. mdpi.comnih.govfrontiersin.org By using a suitable column and mobile phase, it is possible to separate the desired product from starting materials, reagents, and any side products. chromatographyonline.com A single, sharp peak in the chromatogram is indicative of a high-purity sample. Both reversed-phase and size-exclusion chromatography (SEC) can be employed. chromatographyonline.comcreative-proteomics.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amide C=O stretch, the carboxylic acid C=O and O-H stretches, and the C-O stretches of the PEG backbone.

The following table summarizes the primary analytical techniques and their applications in the validation of this compound.

| Analytical Technique | Information Obtained |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation, verification of functional groups, assessment of purity |

| Mass Spectrometry (ESI-MS, MALDI-MS) | Molecular weight determination, confirmation of elemental composition |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of product from impurities |

| Infrared (IR) Spectroscopy | Identification of key functional groups |

Thiol-Selective Conjugation Mechanisms of Bromoacetamido Groups with Cysteine Residues

The bromoacetamido group, a key functional moiety of this compound, exhibits a pronounced selectivity for thiol groups, particularly those on cysteine residues within proteins. nih.gov This selectivity is the cornerstone of its utility in targeted protein modification. The primary mechanism governing this reaction is a bimolecular nucleophilic substitution (SN2) reaction.

In this process, the sulfur atom of the deprotonated thiol group (thiolate) on a cysteine residue acts as a potent nucleophile. It attacks the electrophilic carbon atom that is alpha to the carbonyl group of the bromoacetamide. This carbon is rendered electron-deficient by the adjacent electron-withdrawing bromine and carbonyl groups. The nucleophilic attack leads to the formation of a stable, covalent thioether bond and the displacement of the bromide ion as the leaving group. mdpi.comthermofisher.com

The reaction is highly dependent on pH. A pH range of 7.5 to 9.0 is generally considered optimal for this conjugation. researchgate.net At these slightly alkaline conditions, a significant portion of the cysteine's thiol group (with a pKa typically around 8.5) is deprotonated to the more nucleophilic thiolate form, thereby accelerating the reaction rate. nih.gov Below this pH range, the thiol group remains largely protonated and less reactive. Conversely, at excessively high pH levels, the risk of side reactions with other nucleophilic amino acid residues increases, and the stability of the protein itself may be compromised. thermofisher.com

Kinetic and Thermodynamic Aspects of this compound Bioconjugation Reactions

The bioconjugation reaction of bromoacetamido groups with cysteine residues is governed by both kinetic and thermodynamic factors that influence its rate and spontaneity.

Kinetics: The rate of the SN2 reaction is influenced by several factors, including the concentration of the reactants, temperature, and the solvent environment. acs.org Studies comparing different thiol-reactive functional groups have shown that the reactivity of bromoacetamides is generally lower than that of maleimides and iodoacetamides. researchgate.netnih.gov For instance, one study reported that the reaction of maleimide (B117702) derivatives with cysteine-containing peptides can reach completion in under two minutes, highlighting a significant kinetic advantage over bromoacetyl groups under certain conditions. researchgate.net The second-order rate constant for iodoacetamide, a similar α-haloacetamide, with cysteine is approximately 0.6 M⁻¹s⁻¹, which is considered relatively slow compared to newer, faster bioconjugation chemistries. nih.gov The rate of reaction for bromoacetamides can be significantly influenced by the local environment of the cysteine residue within the protein, with accessibility and surrounding amino acids playing a crucial role.

Thermodynamics: From a thermodynamic standpoint, the formation of the thioether bond between the bromoacetamide and the cysteine thiol is a favorable process. mdpi.com Computational studies on the alkylation of cysteine side chains with α-halocarbonyls like bromoacetamide indicate that the reaction is thermodynamically favorable, with a negative Gibbs free energy change (ΔG). mdpi.com This exergonic nature ensures that the conjugation reaction proceeds spontaneously under appropriate conditions, leading to a stable product. The stability of the resulting thioether bond is a key advantage, as it is largely irreversible under physiological conditions, unlike the adducts formed from maleimide reactions which can undergo a retro-Michael reaction.

Table 1: Comparative Reactivity of Thiol-Reactive Functional Groups

| Functional Group | Relative Reactivity with Thiols | Optimal pH Range | Resulting Bond | Stability of Adduct |

|---|---|---|---|---|

| Maleimide | High | 6.5 - 7.5 | Thioether | Prone to retro-Michael reaction and hydrolysis |

| Iodoacetamide | Moderate-High | > 7.5 | Thioether | Stable |

| Bromoacetamide | Moderate | 7.5 - 9.0 | Thioether | Stable |

Chemoselectivity Profiling of this compound Towards Diverse Biological Nucleophiles

While the bromoacetamido group is highly selective for thiols, its chemoselectivity profile reveals potential for cross-reactivity with other nucleophilic amino acid residues present in proteins, particularly under non-optimal reaction conditions. Understanding this profile is critical for ensuring the specificity of bioconjugation.

The primary competing nucleophiles in a biological system include the ε-amino group of lysine, the imidazole (B134444) ring of histidine, and the thioether of methionine. thermofisher.comscienceasia.orgnih.gov

Lysine: The primary amine of lysine is a potential nucleophile. However, at a neutral to slightly alkaline pH (around 7.5), the majority of lysine residues are protonated (pKa ~10.5), rendering them poor nucleophiles. Significant reaction with lysine typically requires a higher pH. rsc.org

Histidine: The imidazole side chain of histidine can also act as a nucleophile. Its reactivity is also pH-dependent, but generally, it is less reactive towards bromoacetamide than cysteine under the conditions optimized for thiol conjugation. thermofisher.comscienceasia.org

Methionine: The sulfur atom in the thioether side chain of methionine can be alkylated by haloacetamides, but this reaction is generally much slower than the reaction with the more nucleophilic thiol of cysteine. thermofisher.com

Studies have shown that while iodoacetamide, a closely related reagent, can react with histidine and lysine, the modification of these residues is often less extensive than that of cysteine under controlled conditions. scienceasia.org The high chemoselectivity of the bromoacetyl group for thiols over other nucleophiles, such as amines and imidazoles, can be maintained by carefully controlling the reaction pH. researchgate.net For instance, at pH 9.0, the bromoacetyl function reacts appreciably with thiols while showing minimal reactivity with amino or imidazole groups. researchgate.netnih.gov

Table 2: Potential Side Reactions of Bromoacetamide with Biological Nucleophiles

| Nucleophile (Amino Acid) | Potential for Reaction | Conditions Favoring Reaction |

|---|---|---|

| Thiol (Cysteine) | High (Primary Target) | pH 7.5 - 9.0 |

| Amine (Lysine) | Low to Moderate | pH > 9.0 |

| Imidazole (Histidine) | Low | Higher pH, prolonged reaction times |

| Thioether (Methionine) | Very Low | Generally not significant |

Influence of the Polyethylene (B3416737) Glycol Spacer on the Reactivity and Accessibility of the Bromoacetamido Moiety

Solubility and Biocompatibility: The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of the entire molecule. chempep.com This is particularly important when conjugating hydrophobic payloads to proteins, preventing aggregation and ensuring the reaction can be carried out in biocompatible buffers. PEG is also known for its low immunogenicity and biocompatibility. chempep.com

Steric Accessibility: The PEG spacer provides a flexible arm that extends the bromoacetamido reactive group away from the molecule to be conjugated. This increased distance can overcome steric hindrance, allowing the reactive group to access cysteine residues that may be located in less exposed regions of the protein's surface. medkoo.com The length of the PEG linker can be critical; a linker that is too short may not provide sufficient reach, while an overly long linker could lead to a loss of synergistic effects. nih.gov

Pharmacokinetic Modulation: In the context of developing therapeutic conjugates, PEGylation is a well-established strategy to improve the pharmacokinetic properties of biomolecules. uzh.chtandfonline.com The PEG chain increases the hydrodynamic radius of the resulting conjugate, which can reduce renal clearance and shield it from proteolytic degradation, thereby extending its circulation half-life. tandfonline.com

Minimal Impact on Reactivity: While the PEG spacer itself is generally considered chemically inert and does not directly participate in the conjugation reaction, its physical properties can indirectly influence reactivity. By improving solubility and reducing aggregation, the PEG linker ensures that the bromoacetamido group remains available for reaction in the aqueous environment. Studies on various PEGylated linkers have shown that the linker's length and chemical nature can fine-tune the properties of the final conjugate. nih.govacs.org

Bromoacetamido Peg6 Ch2ch2cooh in Antibody Drug Conjugate Adc Design and Methodology

Design Principles for Linker Integration in ADC Construction Utilizing Bromoacetamido-PEG6-CH2CH2COOH

The integration of linkers like this compound into an antibody-drug conjugate (ADC) is governed by a set of critical design principles aimed at optimizing the therapeutic index of the final construct. The primary role of this hetero-bifunctional linker is to covalently attach a cytotoxic payload to a monoclonal antibody (mAb) in a stable and controlled manner. The design of this linker incorporates three key components: a reactive bromoacetamide group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.

The bromoacetamide functional group is an alpha-haloacetyl group specifically designed for alkylating nucleophilic residues on the antibody, most commonly the thiol groups of cysteine residues. This reaction forms a stable thioether bond, which is crucial for linker stability in systemic circulation, preventing premature drug release that could lead to off-target toxicity. The reactivity of the bromoacetamide group is tuned to be selective for softer nucleophiles like thiols over harder nucleophiles like amines under controlled pH conditions, typically between 6.5 and 7.5.

The terminal carboxylic acid (COOH) provides a versatile handle for conjugation to the cytotoxic payload. This is typically achieved through an amide bond formation, a robust and common reaction in bioconjugation chemistry. This allows for a modular approach where various payloads with corresponding amino groups can be attached to the linker before or after its conjugation to the antibody.

Strategies for Site-Specific Conjugation of this compound to Antibodies

Achieving a homogeneous ADC preparation with a defined drug-to-antibody ratio (DAR) is paramount for consistent efficacy and a predictable safety profile. Site-specific conjugation strategies are employed to attach this compound to specific, predetermined sites on the antibody, moving away from the stochastic conjugation to native lysine (B10760008) or cysteine residues.

One of the most common strategies involves engineering the antibody to introduce cysteine residues at specific locations on its surface. These "engineered cysteines" provide reactive thiol groups that are not involved in the structural disulfide bonds of the antibody. The bromoacetamide group of the linker can then selectively react with the thiol of the engineered cysteine under mild reaction conditions. This approach allows for precise control over the location and number of conjugated payloads, leading to a more homogeneous ADC product. For example, cysteines can be introduced at solvent-accessible sites on the heavy or light chains, away from the antigen-binding region, to ensure that the conjugation does not impair the antibody's ability to bind to its target.

Another strategy involves the use of enzymatic methods. For instance, enzymes like sortase A can recognize a specific amino acid motif (e.g., LPXTG) engineered into the antibody's C-terminus. The enzyme then cleaves the peptide bond and ligates a payload-linker construct that has been modified with a corresponding glycine (B1666218) motif. In this context, the this compound linker would be pre-conjugated to the payload and the glycine motif.

Unnatural amino acids (UAAs) with unique reactive handles can also be incorporated into the antibody sequence during its production in host cells. These UAAs can possess functional groups that react orthogonally with a modified linker, providing another avenue for precise, site-specific conjugation. The bromoacetamide group offers a reliable reactive partner for thiol-containing UAAs.

These site-specific methods contrast with traditional conjugation to interchain disulfide bonds, which first requires reduction of the native disulfides, often leading to a heterogeneous mixture of ADCs with varying DARs (e.g., 0, 2, 4, 6, 8). By using engineered sites, a uniform DAR of 2 or 4 can be more readily and consistently achieved.

Role of the Polyethylene Glycol Spacer in Modulating ADC Properties and Performance

The PEG spacer also influences the pharmacokinetic profile of the ADC. The length and nature of the spacer can affect the ADC's distribution and clearance rate. The PEG6 chain can shield the payload from degradation by plasma enzymes and can reduce renal clearance, potentially extending the ADC's half-life. Furthermore, the spacer physically distances the bulky, hydrophobic drug from the antibody surface. This can be important for several reasons:

It can minimize any potential interference of the payload with the antibody's antigen-binding function.

It can prevent the payload from interacting with plasma proteins, which could lead to off-target toxicities.

It provides steric freedom, which may be necessary for the payload to interact with its intracellular target upon release.

Research has shown that the inclusion of PEG spacers can lead to improved therapeutic outcomes. By mitigating aggregation and improving pharmacokinetics, PEGylated linkers contribute to a higher concentration of the ADC reaching the tumor site, thereby enhancing its efficacy. The PEG6 length is often selected as a balance—long enough to confer beneficial properties but not so long as to be overly immunogenic or to negatively impact clearance in an unintended way.

| Property | Effect of PEG6 Spacer | Rationale |

| Solubility | Increased | The hydrophilic ethylene (B1197577) glycol units counteract the hydrophobicity of the cytotoxic payload, preventing aggregation. |

| Pharmacokinetics | Potentially extended half-life | The PEG chain can shield the payload from enzymatic degradation and reduce renal clearance. |

| Antigen Binding | Preserved | The spacer physically separates the payload from the antibody's antigen-binding site, minimizing interference. |

| In Vivo Efficacy | Improved | Better solubility and pharmacokinetics lead to enhanced tumor accumulation and therapeutic effect. |

Methodologies for Evaluating Conjugation Efficiency and Linker Integrity in this compound-Linked ADCs

A rigorous set of analytical methodologies is essential to characterize ADCs and ensure their quality, consistency, and stability. For ADCs constructed with this compound, these methods focus on determining the efficiency of the conjugation reaction and the integrity of the linker-drug connection.

Mass Spectrometry (MS) provides a precise measurement of the molecular weight of the ADC. By comparing the mass of the conjugated antibody to the unconjugated antibody, the number of attached linker-payloads can be confirmed. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), can be performed on the intact ADC, or after fragmentation (e.g., IdeS digestion followed by reduction) to analyze the light and heavy chains separately. This "middle-down" approach can confirm the site of conjugation and the mass of the attached moiety, verifying linker integrity.

UV/Vis Spectroscopy is a straightforward method used to estimate the average DAR. By measuring the absorbance of the ADC solution at two different wavelengths—one where the antibody absorbs (typically 280 nm) and one where the drug absorbs (wavelength depends on the payload's chromophore)—the concentrations of the protein and the drug can be determined, and their ratio calculated.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful tool, often used in conjunction with MS. It can be used to analyze the stability of the ADC over time. By incubating the ADC in plasma or at different pH and temperature conditions and then analyzing the mixture, one can detect any premature release of the drug-linker or payload, which would indicate a lack of linker integrity.

Size Exclusion Chromatography (SEC) is used to assess the aggregation state of the ADC. A successful conjugation process should not induce significant aggregation. SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates) versus the desired monomeric ADC.

| Analytical Method | Primary Information Obtained | Relevance to this compound ADCs |

| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | Quantifies the heterogeneity of the ADC population. |

| Mass Spectrometry (MS) | Molecular Weight, Conjugation Site Verification | Confirms successful conjugation and linker integrity at the molecular level. |

| UV/Vis Spectroscopy | Average DAR | Provides a rapid estimation of overall conjugation efficiency. |

| Reversed-Phase HPLC (RP-HPLC) | Stability, Detection of Free Drug | Assesses linker integrity under stress conditions by detecting premature drug release. |

| Size Exclusion Chromatography (SEC) | Aggregation Levels | Ensures the PEG6 spacer is effective in maintaining the ADC's monomeric state. |

Exploration of Cleavable and Non-Cleavable Architectures Incorporating this compound within the ADC Framework

The this compound linker, by the nature of the stable thioether and amide bonds it forms, is fundamentally a component of a non-cleavable linker strategy. In a non-cleavable ADC architecture, the linker is designed to remain intact during circulation and after internalization into the target cell. The release of the cytotoxic payload is not dependent on the cleavage of a specific chemical bond within the linker itself. Instead, the payload is liberated in its active form, typically as an amino acid-linker-drug adduct, following the complete proteolytic degradation of the antibody backbone within the lysosome of the cancer cell.

The primary advantage of this non-cleavable approach is enhanced plasma stability. Because there is no specific chemical or enzymatic trigger for drug release in the bloodstream, the risk of premature payload release and associated off-target toxicity is significantly minimized. The thioether bond formed by the bromoacetamide group is highly stable, ensuring the drug remains attached to the antibody until it reaches the lysosomal compartment of the target cell. This stability is a key factor in widening the therapeutic window of an ADC.

In contrast, cleavable linkers are designed to release the payload upon encountering a specific trigger within the tumor microenvironment or inside the cancer cell. These triggers can include:

Acid-labile linkers (e.g., hydrazones) that break apart in the low pH of endosomes and lysosomes.

Protease-sensitive linkers (e.g., valine-citrulline dipeptides) that are cleaved by lysosomal proteases like cathepsin B.

Glutathione-sensitive linkers (e.g., disulfide bonds) that are reduced in the high glutathione (B108866) concentration of the cytoplasm.

While this compound is inherently non-cleavable, it could theoretically be incorporated as a structural component within a more complex, cleavable linker design. For example, the carboxylic acid end could be attached to a cleavable moiety (like a cathepsin-B substrate), which is in turn connected to the drug. In such a hypothetical construct, the bromoacetamide and PEG6 parts would still serve their primary functions of antibody attachment and property modulation, respectively, while the payload release would be governed by the cleavable unit. However, the most common and direct application of this specific linker is in a purely non-cleavable framework.

The choice between a cleavable and a non-cleavable strategy depends on the mechanism of action of the payload and the biology of the target. Non-cleavable linkers are often preferred for payloads that can retain their activity even when attached to the linker and a single amino acid residue. They also offer a distinct advantage in terms of stability and a potentially better safety profile due to lower systemic toxicity.

Bromoacetamido Peg6 Ch2ch2cooh in Proteolysis Targeting Chimera Protac Architectures

Integration of Bromoacetamido-PEG6-CH2CH2COOH into PROTAC Design for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. precisepeg.comjenkemusa.com A standard PROTAC is composed of three essential parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comjenkemusa.com The formation of a ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is a critical step that leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome. precisepeg.comexplorationpub.com

The "this compound" moiety provides a versatile platform for PROTAC synthesis. The bromoacetamido group can react with thiol groups on a protein of interest ligand, while the carboxylic acid can be coupled to an amine-containing E3 ligase ligand, or vice versa. The PEG6 chain offers a defined length and flexibility, which is crucial for optimizing the spatial arrangement of the POI and the E3 ligase to facilitate efficient ubiquitination. researchgate.net The modular nature of this linker allows for the systematic variation of linker length by using PEG chains of different lengths, enabling the fine-tuning of PROTAC activity. biochempeg.combiochempeg.com

The integration of linkers like this compound is a key step in the modular design of PROTACs. tocris.com This process often involves the initial synthesis of "building blocks" where the E3 ligase ligand is pre-conjugated to a linker with a reactive handle. tocris.com This strategy accelerates the synthesis of PROTAC libraries with diverse linkers to explore the structure-activity relationship (SAR) and identify the optimal linker for a given target. tocris.comchemrxiv.org

Impact of Linker Length and Composition on Ternary Complex Formation and Stability in PROTACs

The length and chemical makeup of the linker are pivotal in dictating the efficacy and selectivity of a PROTAC. explorationpub.com These linker characteristics directly influence the geometry and stability of the crucial ternary complex formed between the target protein (POI), the PROTAC, and an E3 ligase. frontiersin.org

The length of the linker is a critical parameter that must be carefully optimized. explorationpub.com If a linker is too short, it can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex. explorationpub.comexplorationpub.com Conversely, a linker that is too long may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.comexplorationpub.com The optimal linker length is highly dependent on the specific POI and E3 ligase pair and is often determined empirically through the synthesis and evaluation of a series of PROTACs with varying linker lengths. explorationpub.com For instance, a subtle change in linker length, such as increasing from two to three PEG units, has been shown to switch a PROTAC's selectivity from degrading both EGFR and HER2 to selectively degrading only EGFR. frontiersin.org

The composition of the linker also plays a significant role. The inclusion of polyethylene (B3416737) glycol (PEG) units, as seen in this compound, imparts hydrophilicity, which can improve the solubility and cell permeability of the PROTAC. jenkemusa.combiochempeg.com The ether oxygens within the PEG chain can also form hydrogen bonds and van der Waals interactions that contribute to the stability of the ternary complex. nih.gov However, the composition can also affect degradation efficiency. In one study, replacing an alkyl linker with a PEG-based linker of the same length resulted in weaker degradation, suggesting that the specific atomic composition of the linker can impact its activity. nih.gov

Furthermore, the flexibility of the linker is a key consideration. researchgate.netcreative-biolabs.com While flexible linkers like PEG chains can allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation, excessive flexibility can be entropically unfavorable. nih.gov Introducing some rigidity into the linker, for example through the incorporation of cyclic structures or alkynes, can pre-organize the PROTAC into a conformation that is more favorable for binding and can enhance the stability of the ternary complex. nih.govcreative-biolabs.com

| Linker Characteristic | Impact on Ternary Complex | Example/Observation | Reference |

|---|---|---|---|

| Length (Too Short) | Steric hindrance, prevents complex formation | Failure to induce degradation | explorationpub.com, explorationpub.com |

| Length (Too Long) | Ineffective proximity for ubiquitination | Reduced degradation efficiency | explorationpub.com, explorationpub.com |

| Length (Optimal) | Facilitates favorable protein-protein interactions | Shifting selectivity from dual EGFR/HER2 to EGFR-only degradation with an increase of one PEG unit. | frontiersin.org |

| Composition (PEG) | Increases solubility and can form stabilizing interactions | PEG linkers contribute to van der Waals interactions and hydrogen bonding. | nih.gov |

| Composition (Alkyl vs. PEG) | Can alter degradation potency | Replacement of an alkyl chain with PEG units led to weaker degradation in one case. | nih.gov |

| Flexibility | Allows for conformational sampling | Excessive flexibility can be entropically unfavorable. | nih.gov |

| Rigidity | Pre-organizes the PROTAC for binding, enhancing stability | Introduction of rigid motifs can improve ternary complex stability. | creative-biolabs.com, nih.gov |

Methodologies for Assessing PROTAC-Mediated Ubiquitination and Degradation via this compound Linkers

Evaluating the efficacy of a PROTAC requires a suite of assays to confirm target engagement, ubiquitination, and subsequent degradation. These methodologies are crucial for understanding the structure-activity relationships of PROTACs containing linkers like this compound.

A common initial step is to assess the degradation of the target protein. This is typically done using Western blotting, which provides a semi-quantitative measure of the protein levels in cells treated with the PROTAC. To obtain more quantitative data on degradation, researchers often use techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or high-content imaging with fluorescently tagged proteins. A key metric derived from these experiments is the DC50 value, which is the concentration of the PROTAC required to degrade 50% of the target protein, and the Dmax, which represents the maximum percentage of degradation achieved. explorationpub.com

To confirm that the degradation is occurring via the ubiquitin-proteasome system, cells can be co-treated with the PROTAC and a proteasome inhibitor, such as MG132. If the PROTAC-induced protein loss is rescued by the proteasome inhibitor, it provides strong evidence for a proteasome-dependent degradation mechanism.

Directly assessing the ubiquitination of the target protein is another critical step. This can be achieved by immunoprecipitating the target protein from cell lysates treated with the PROTAC and then performing a Western blot for ubiquitin. An increase in the polyubiquitination of the target protein in the presence of the PROTAC confirms that the PROTAC is successfully bringing the E3 ligase into proximity with the target.

Cell-based assays are also employed to measure the formation of the ternary complex. One such method is the NanoBRET™ assay, which can be used to monitor the interaction between the target protein and the E3 ligase in live cells. acs.org This assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled ligand.

Furthermore, high-throughput screening platforms are being developed to accelerate the evaluation of PROTAC libraries. These platforms can combine automated synthesis with direct-to-biology screening, where crude reaction mixtures are directly assayed for degradation activity, cellular toxicity, and permeability. chemrxiv.orgacs.org This approach allows for the rapid exploration of a wide range of linker structures to identify optimal candidates. acs.org

| Methodology | Purpose | Key Readout/Observation | Reference |

|---|---|---|---|

| Western Blotting | Measure target protein degradation | Decrease in protein band intensity | explorationpub.com |

| ELISA / High-Content Imaging | Quantify protein degradation | DC50 and Dmax values | explorationpub.com |

| Proteasome Inhibitor Co-treatment | Confirm proteasome-dependent degradation | Rescue of protein degradation | |

| Immunoprecipitation and Ubiquitin Blot | Assess target protein ubiquitination | Increased polyubiquitin (B1169507) chains on the target protein | |

| NanoBRET™ Assay | Measure ternary complex formation in live cells | BRET signal indicating protein-protein interaction | acs.org |

| High-Throughput Screening | Rapidly evaluate PROTAC libraries | Degradation, toxicity, and permeability data for many compounds | acs.org, chemrxiv.org |

Structure-Activity Relationship Studies of this compound in PROTAC Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to optimizing the performance of PROTACs, and the linker, such as this compound, is a major focus of these investigations. explorationpub.comnih.gov The goal of SAR studies in this context is to understand how modifications to the linker's length, composition, and attachment points affect the PROTAC's potency (the concentration required for degradation) and selectivity (the ability to degrade the target protein over other proteins). explorationpub.com

The length of the PEG chain in a linker like this compound is a critical parameter that is systematically varied in SAR studies. explorationpub.com Research has shown that even small changes in linker length can have a profound impact on degradation potency and selectivity. arxiv.org For example, in a series of PROTACs targeting BET proteins, the potency was highly dependent on the linker length. arxiv.org Similarly, for p38 MAP kinases, PROTACs with 12- and 13-atom linkers were highly selective for the p38α isoform, while a 10-atom linker led to selective degradation of p38δ. arxiv.org This highlights how linker length can fine-tune the geometry of the ternary complex to favor interactions with one protein isoform over another. arxiv.org

The composition of the linker is another key variable. While PEG linkers are widely used for their favorable properties, SAR studies often explore the impact of replacing PEG units with alkyl chains or incorporating more rigid elements. nih.govnih.gov For instance, the replacement of a nine-atom alkyl linker with three PEG units was found to inhibit the activity of a CRBN-recruiting PROTAC, indicating that the presence of oxygen atoms can significantly influence potency. nih.gov The introduction of rigid elements like piperazine (B1678402) or piperidine (B6355638) rings can improve the stability of the ternary complex and the pharmacokinetic properties of the PROTAC. nih.govcreative-biolabs.com

The attachment point of the linker to both the target protein ligand and the E3 ligase ligand is also a critical consideration in SAR studies. explorationpub.com The linker must be attached at a position that does not disrupt the binding of the ligands to their respective proteins. tocris.com The choice of attachment point can influence the orientation of the recruited E3 ligase relative to the target protein, which in turn affects which lysine (B10760008) residues on the target are accessible for ubiquitination. frontiersin.org

Computational modeling and structural biology are increasingly being used to guide SAR studies. nih.govbiorxiv.org By predicting the structure of the ternary complex, researchers can gain insights into how different linkers might affect its stability and geometry, thereby rationalizing observed SAR and guiding the design of more potent and selective PROTACs. biorxiv.orgnih.gov

| SAR Parameter | Effect on PROTAC Potency and Selectivity | Example | Reference |

|---|---|---|---|

| Linker Length | Crucial for both potency and selectivity. Can shift selectivity between protein isoforms. | Varying linker length in p38 MAPK PROTACs led to isoform-selective degradation. | arxiv.org |

| Linker Composition | Impacts potency, solubility, and pharmacokinetic properties. | Replacing an alkyl linker with a PEG linker of the same length reduced degradation in one study. | nih.gov |

| Linker Rigidity | Can pre-organize the PROTAC for optimal binding and improve ternary complex stability. | Incorporation of piperazine/piperidine rings can enhance stability. | creative-biolabs.com, nih.gov |

| Attachment Point | Affects the orientation of the E3 ligase and the accessibility of lysine residues on the target. | Different attachment points can lead to distinct ternary complex geometries. | frontiersin.org |

| Computational Modeling | Provides insights into ternary complex structure to rationalize SAR and guide design. | Used to predict the stability of ternary complexes with different PROTACs. | biorxiv.org, nih.gov |

Emerging Research Applications of Bromoacetamido Peg6 Ch2ch2cooh Beyond Targeted Therapeutics

Applications in the Development of Molecular Probes and Imaging Agents

The unique properties of Bromoacetamido-PEG6-CH2CH2COOH make it a valuable component in the creation of molecular probes and imaging agents. Its ability to link different molecules allows for the attachment of reporter molecules, such as fluorescent dyes or radioisotopes, to targeting moieties like antibodies or peptides. precisepeg.comresearchgate.net This facilitates the visualization and tracking of biological processes in vitro and in vivo. researchgate.net

The bromoacetamide group enables the specific attachment of the linker to molecules containing thiol groups, while the carboxylic acid end can be conjugated to a targeting ligand. precisepeg.combroadpharm.com The PEG6 spacer helps to improve the solubility and pharmacokinetic properties of the resulting probe, potentially leading to clearer imaging results. axispharm.comcreative-biolabs.com For instance, multimeric cyclic RGD peptides, which are used for imaging integrin αvβ3 receptors in diagnostic applications, have been constructed using a PEG6 linker. researchgate.net

| Feature | Description |

| Targeting Moiety | Peptides (e.g., RGD), antibodies that bind to specific cellular receptors. researchgate.netgoogleapis.com |

| Reporter Molecule | Fluorescent dyes, radioisotopes ([¹⁸F], [¹²⁵I]), chelators for radiometals (gallium-68, indium-111, lutetium-177). researchgate.netresearchgate.net |

| Linker Function | Covalently connects the targeting moiety to the reporter molecule. precisepeg.com |

| PEG6 Spacer Benefit | Increases solubility, provides flexibility, and can improve in vivo stability and circulation time. axispharm.comcreative-biolabs.com |

Utility in the Construction of Functionalized Biomaterials and Nanostructures

The application of this compound extends to the development of functionalized biomaterials and nanostructures. whiterose.ac.uk By attaching this linker to the surface of materials like nanoparticles or hydrogels, their properties can be tailored for specific biological applications. axispharm.com

The carboxylic acid group of the linker can be used to anchor it to a biomaterial surface, while the bromoacetamide group remains available to capture proteins, peptides, or other bioactive molecules containing thiol groups. precisepeg.combroadpharm.com This allows for the creation of biomaterials with enhanced biocompatibility, reduced non-specific protein adsorption, and the ability to interact with cells in a controlled manner. axispharm.com For example, PEG linkers are used to modify the surfaces of nanoparticles to improve their stability and circulation time in the body. creative-biolabs.com

Development of Novel Biosensors and Diagnostic Tools Incorporating this compound

In the field of diagnostics, this compound plays a role in the design of novel biosensors and diagnostic tools. precisepeg.compurepeg.com The linker can be used to immobilize capture molecules, such as antibodies or nucleic acid probes, onto the surface of a sensor chip. precisepeg.com

The bromoacetamide end of the linker can securely attach the capture molecule, while the carboxylic acid end can be used to bind to the sensor surface. precisepeg.combroadpharm.com The PEG6 spacer helps to orient the capture molecule away from the surface, enhancing its ability to bind to the target analyte. axispharm.com This leads to improved sensitivity and specificity of the diagnostic test. The development of peptide-based PET imaging agents is an area where such linkers are seeing increased attention due to the favorable properties they impart. researchgate.net

Engineering of Advanced Bioconjugates for Diverse Biomedical Research Aims

This compound is a versatile tool for creating a wide range of advanced bioconjugates for various biomedical research purposes. tebubio.comtebubio.com Its heterobifunctional nature allows for the precise and controlled linkage of different molecular entities, opening up possibilities for novel research applications.

This includes the construction of antibody-drug conjugates (ADCs) where a cytotoxic drug is attached to an antibody for targeted cancer therapy. creative-biolabs.combiochempeg.com The linker can also be used to create bioconjugates for studying protein-protein interactions, for targeted drug delivery systems, and for the development of new therapeutic proteins with improved properties. creative-biolabs.comrjonco.com The flexibility and biocompatibility of the PEG6 chain are advantageous in these applications, helping to preserve the function of the conjugated molecules. axispharm.comcreative-biolabs.com

Advanced Analytical Characterization Techniques for Bromoacetamido Peg6 Ch2ch2cooh and Its Bioconjugates

Spectroscopic Methodologies for Structural Elucidation of Bromoacetamido-PEG6-CH2CH2COOH and its Conjugates

Spectroscopic techniques are indispensable for the structural confirmation of this compound and for verifying its successful conjugation to biomolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the this compound linker.

1H NMR: The proton NMR spectrum of the linker would exhibit characteristic signals corresponding to the different chemical environments of the protons. The ethylene (B1197577) glycol repeating units of the PEG chain would typically show a complex multiplet around 3.6 ppm. Protons of the methylene (B1212753) groups adjacent to the amide and carboxylic acid functionalities, as well as the methylene group of the bromoacetamide, would have distinct chemical shifts, allowing for the confirmation of the linker's structure.

13C NMR: The carbon NMR spectrum provides complementary information, with characteristic peaks for the carbons in the PEG backbone, the carbonyl carbons of the amide and carboxylic acid, and the methylene carbons throughout the molecule.

Upon conjugation to a protein, NMR can be used to confirm the attachment of the PEG linker. However, the large size of the resulting bioconjugate often leads to significant line broadening, making detailed structural analysis by NMR challenging.

Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight of the this compound linker and its bioconjugates.

Linker Characterization: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to obtain the accurate mass of the linker, confirming its elemental composition.

Bioconjugate Analysis: For bioconjugates, MS can confirm the successful conjugation and determine the degree of PEGylation by measuring the mass shift upon modification. nih.gov High-resolution mass spectrometry can provide precise mass measurements to further confirm the identity of the conjugate. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is useful for identifying the functional groups present in the this compound linker and can provide evidence of conjugation. The FTIR spectrum of the linker would show characteristic absorption bands for:

O-H stretching: A broad band around 3300 cm⁻¹ from the carboxylic acid. researchgate.net

C-H stretching: Bands in the 2850-2950 cm⁻¹ region from the methylene groups.

C=O stretching: A sharp peak around 1700-1725 cm⁻¹ for the carboxylic acid and another around 1650-1680 cm⁻¹ for the amide.

C-O-C stretching: A strong, characteristic band for the PEG ether linkages around 1100 cm⁻¹. researchgate.netresearchgate.net

A new approach based on FTIR spectroscopy has been reported for determining the degree of PEGylation in biomolecules, focusing on the prominent C-O-C peak of PEG at approximately 1089 cm⁻¹. nih.gov

| Spectroscopic Technique | Information Obtained for this compound | Information Obtained for Bioconjugates |

| 1H NMR | Confirmation of proton chemical environments (PEG backbone, methylene groups). | Confirmation of PEG attachment (though often with broad signals). |

| 13C NMR | Confirmation of carbon skeleton (PEG backbone, carbonyls, methylene groups). | Limited by the size of the bioconjugate. |

| Mass Spectrometry | Accurate molecular weight and confirmation of elemental composition. | Confirmation of conjugation, determination of the degree of PEGylation. nih.gov |

| FTIR Spectroscopy | Identification of functional groups (O-H, C=O, C-O-C). researchgate.netresearchgate.net | Evidence of PEGylation through the characteristic C-O-C ether band. nih.gov |

Chromatographic Techniques for Purity Assessment and Conjugate Separation and Analysis

Chromatographic methods are essential for assessing the purity of the this compound linker and for separating and analyzing the resulting bioconjugate mixture.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique used to assess the purity of the PEG linker. The separation is based on the hydrophobicity of the molecules. A gradient of an organic solvent (e.g., acetonitrile) in water is typically used as the mobile phase, and a C18 stationary phase is common. The purity of the linker can be determined by the peak area of the main component relative to any impurities. For bioconjugates, RP-HPLC can be used to separate species with different degrees of PEGylation. borabiologics.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is a valuable technique for analyzing PEGylated proteins as the attachment of the PEG chain significantly increases the molecule's size. canterbury.ac.nz SEC can be used to separate the PEGylated protein from the unreacted protein and any excess PEG linker. waters.comchromatographyonline.com This method is also useful for detecting and quantifying aggregates that may form during the conjugation process. biopharminternational.com

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. The conjugation of a hydrophilic PEG chain to a protein can alter its surface hydrophobicity, allowing for the separation of different PEGylated species.

| Chromatographic Technique | Principle of Separation | Application for this compound & Bioconjugates |

| RP-HPLC | Hydrophobicity | Purity assessment of the linker; separation of bioconjugates with different degrees of PEGylation. borabiologics.com |

| SEC | Hydrodynamic Volume | Separation of PEGylated protein from unreacted protein and excess linker; detection of aggregates. waters.comchromatographyonline.combiopharminternational.com |

| HIC | Surface Hydrophobicity | Separation of different PEGylated species based on changes in surface hydrophobicity. |

Electrophoretic and Immunological Methods for Characterizing Conjugate Homogeneity and Integrity

Electrophoretic and immunological techniques provide valuable information about the homogeneity, integrity, and identity of the bioconjugates.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE separates proteins based on their molecular weight. When analyzing PEGylated proteins, the attached PEG chains can cause the protein to migrate slower than its actual molecular weight would suggest, leading to a smeared or broadened band. nih.govresearchgate.netdeepdyve.com This is due to the increased hydrodynamic radius and the interaction between PEG and SDS. nih.govdeepdyve.com Despite this, SDS-PAGE is still a useful qualitative tool to confirm conjugation, as the PEGylated protein will show a clear shift in mobility compared to the unmodified protein. researchgate.net Reverse staining techniques, for instance with zinc and imidazole (B134444) salts, can be employed for the detection of PEGylated proteins in polyacrylamide gels. nih.gov

Capillary Electrophoresis (CE): CE offers high-efficiency separations of biomolecules. wikipedia.orgnih.gov Different modes of CE can be used to characterize bioconjugates:

Capillary Zone Electrophoresis (CZE): Separates molecules based on their charge-to-size ratio.

Capillary Gel Electrophoresis (CGE): Separates molecules based on size, similar to SDS-PAGE but in a capillary format.

Affinity Capillary Electrophoresis (ACE): Can be used to study the binding affinity of the bioconjugate to its target. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is an immunological technique that can be used to confirm the identity and, in some cases, the activity of a bioconjugate. nih.gov A specific antibody that recognizes the protein portion of the conjugate can be used to capture it, and a secondary antibody can be used for detection. This confirms that the protein's epitope is still accessible after conjugation. Competitive ELISA formats can also be developed to quantify the concentration of the bioconjugate. creative-diagnostics.comkrishgen.com

| Technique | Principle | Information Obtained |

| SDS-PAGE | Separation by molecular weight | Qualitative confirmation of conjugation (mobility shift); assessment of homogeneity. researchgate.net |

| Capillary Electrophoresis | Separation by charge-to-size ratio or size | High-resolution separation of different PEGylated species; assessment of purity. wikipedia.orgnih.gov |

| ELISA | Antigen-antibody binding | Confirmation of protein identity and integrity of epitopes after conjugation; quantification of the bioconjugate. nih.govcreative-diagnostics.comkrishgen.com |

Advanced Techniques for Investigating Conjugation Site Specificity and Degree of Labeling

Determining the precise location of the PEGylation and the average number of PEG chains per protein molecule is critical for ensuring product consistency and understanding its biological activity.

Mass Spectrometry-Based Peptide Mapping: Peptide mapping is a powerful technique for identifying the specific amino acid residues that have been modified. The bioconjugate is enzymatically digested (e.g., with trypsin) to generate a mixture of peptides. This peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govenovatia.com By comparing the peptide map of the PEGylated protein to that of the unmodified protein, the peptides containing the PEG chain can be identified by their increased mass. nih.gov Tandem mass spectrometry (MS/MS) can then be used to sequence the modified peptide and pinpoint the exact amino acid that was conjugated. nih.govresearchgate.net

Spectrophotometric Determination of Degree of Labeling (DOL): The degree of labeling (DOL), which is the molar ratio of the attached PEG linker to the protein, can be determined using spectrophotometric methods if the linker contains a chromophore or if a chromophore is introduced. aatbio.comabberior.rocks However, for a non-chromophoric linker like this compound, other methods are required. If the bioconjugate is a fluorescently labeled protein, the DOL can be calculated by measuring the absorbance of the protein and the fluorophore. aatbio.comarizona.eduaatbio.comnih.gov

Chromatographic Determination of DOL: As mentioned earlier, techniques like RP-HPLC and HIC can separate species with different numbers of attached PEG chains. By integrating the peak areas of the different species, the relative abundance of each can be determined, and an average DOL can be calculated.

| Technique | Principle | Information Obtained |

| Peptide Mapping by LC-MS/MS | Enzymatic digestion followed by mass spectrometric analysis of peptides. | Identification of specific conjugation sites. nih.gov |

| Spectrophotometry | Measurement of light absorbance. | Degree of labeling (if a chromophore is present). aatbio.comabberior.rocksarizona.eduaatbio.comnih.gov |

| Chromatography (RP-HPLC, HIC) | Separation based on hydrophobicity or surface hydrophobicity. | Distribution of different PEGylated species and calculation of average DOL. |

Comparative Studies and Structure Activity Relationship Sar Analysis of Bromoacetamido Peg6 Ch2ch2cooh Based Linkers

Comparison with Other Haloacetamido-Based Linkers (e.g., Iodoacetamides, Chloroacetamides)

Haloacetamido-based linkers are a class of reagents used for the alkylation of sulfhydryl groups, most notably the side chain of cysteine residues in proteins, to form stable thioether bonds. precisepeg.com The reactivity of these linkers is dependent on the nature of the halogen, following the general trend of Iodoacetamide > Bromoacetamide > Chloroacetamide.

Iodoacetamides are the most reactive of the haloacetamide linkers due to the excellent leaving group ability of iodine. This high reactivity can be advantageous for rapid conjugation reactions. However, iodoacetamides can also be less stable and more prone to hydrolysis, which can lead to non-specific labeling and reduced conjugation efficiency.

Chloroacetamides, on the other hand, are the least reactive of the three. Their reduced reactivity necessitates harsher reaction conditions, such as elevated pH or longer reaction times, which may not be suitable for all biomolecules.

Bromoacetamides, including Bromoacetamido-PEG6-CH2CH2COOH, offer a balance between reactivity and stability. nih.gov They are sufficiently reactive to readily form thioether bonds with sulfhydryl groups under mild physiological conditions, while exhibiting greater stability compared to their iodo-counterparts. nih.gov This makes them easier to handle and can lead to more reproducible conjugation results. nih.gov The bromoacetamide group specifically interacts with free sulfhydryl groups through thiol-alkylation. precisepeg.com

Table 1: Comparison of Haloacetamido-Based Linkers

| Feature | Iodoacetamide | Bromoacetamide | Chloroacetamide |

|---|---|---|---|

| Reactivity | Highest | Moderate | Lowest |

| Reaction Speed | Fast | Moderate | Slow |

| Stability | Lower | Good | High |

| Handling | More sensitive | Easier to handle | Most stable |

| Selectivity | Good for thiols | Good for thiols | Good for thiols |

Investigating the Influence of Polyethylene (B3416737) Glycol Chain Length Variation on Conjugation Efficiency and Conjugate Performance

The polyethylene glycol (PEG) chain in this compound plays a crucial role in determining the physicochemical properties of the resulting conjugate. chempep.com Varying the length of the PEG chain can significantly impact both the conjugation process and the in vivo performance of the bioconjugate. precisepeg.com

Conjugation Efficiency:

Solubility: The hydrophilic nature of the PEG spacer enhances the water solubility of the linker and the molecule to be conjugated, which is particularly beneficial when dealing with hydrophobic drugs or proteins. medkoo.com Shorter PEG chains may be sufficient to impart solubility for some applications, while longer chains may be required for highly hydrophobic moieties. rsc.org

Steric Hindrance: The length of the PEG chain can influence the accessibility of the reactive bromoacetamide group to the target sulfhydryl group. A very short PEG chain may not provide enough spacing, leading to steric hindrance and reduced conjugation efficiency. Conversely, a longer PEG chain can extend the reactive group away from the bulk of the molecule, potentially improving reaction kinetics. precisepeg.com

Conjugate Performance:

Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents. nih.govscilit.com Longer PEG chains increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life. chempep.com However, this can also have a downside.

Biological Activity: While longer PEG chains can enhance stability and circulation time, they can also negatively impact the biological activity of the conjugated molecule. nih.gov The increased size and flexibility of a long PEG chain can create a "shielding" effect, which may hinder the binding of the conjugate to its target receptor or enzyme. chempep.comnih.gov Studies have shown that modification with long PEG chains can reduce the cytotoxicity of antibody-drug conjugates (ADCs). nih.gov For instance, one study found that increasing the PEG chain length from 4 kDa to 10 kDa in an affibody-drug conjugate resulted in a 22-fold reduction in in vitro cytotoxicity. scilit.com

Targeting: The length of the PEG linker can also affect the targeting ability of nanocarriers. Shorter PEG linkers have been shown to result in stronger interactions with dendritic cells compared to longer PEG constructs. nih.gov Another study demonstrated that for efficient dendritic cell targeting, the optimal PEG linker length can vary between cell lines and primary cells. mdpi.com

Table 2: Influence of PEG Chain Length on Conjugate Properties

| PEG Chain Length | Conjugation Efficiency | Circulation Half-Life | Biological Activity | Potential for Steric Hindrance |

|---|---|---|---|---|

| Short (e.g., PEG2-4) | May be lower due to steric hindrance | Shorter | Generally higher | Higher |

| Intermediate (e.g., PEG6-12) | Often optimal, balancing spacing and flexibility | Moderate | Balanced | Moderate |

| Long (e.g., PEG24+) | Can be high due to increased reach | Longer | Can be reduced due to shielding | Lower |

Structure-Activity Relationships of the Terminal Carboxylic Acid Moiety in Conjugation and Further Functionalization

The terminal carboxylic acid (COOH) group in this compound is a key functional handle that allows for its conjugation to other molecules, typically those bearing primary amine groups. medkoo.com This is a common strategy for linking the bromoacetamide-PEG moiety to proteins, peptides, or other amine-containing molecules. jenkemusa.com

The conjugation of the carboxylic acid to an amine is not a direct reaction but requires the use of coupling agents to form a stable amide bond. medkoo.com Common coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with N-hydroxysuccinimide (NHS) to improve efficiency. jenkemusa.comnih.gov The activated carboxylic acid then readily reacts with the amine to form a robust and stable amide linkage. biochempeg.com

The presence of the terminal carboxylic acid provides significant versatility to the linker. Once the bromoacetamide end has been reacted with a sulfhydryl-containing molecule, the carboxylic acid end can be used for a variety of subsequent functionalization steps. For example, it can be conjugated to:

Targeting ligands: Antibodies, peptides, or small molecules that direct the conjugate to a specific cell type or tissue.

Imaging agents: Fluorescent dyes, radioisotopes, or contrast agents for diagnostic applications.

Solubilizing agents: Additional PEG chains or other hydrophilic moieties to further enhance solubility.

Solid supports: For applications in solid-phase synthesis or diagnostics. nih.gov

The structure of the propanoic acid extension (-CH2CH2COOH) provides a short, flexible spacer that can help to minimize steric hindrance during the conjugation of the carboxylic acid group.

Assessment of this compound Relative to Maleimide-Based and Disulfide-Based Linkers in Bioconjugation

The choice of a linker is critical in the design of bioconjugates, as it can significantly influence the stability, efficacy, and safety of the final product. This compound can be assessed relative to two other commonly used classes of linkers: maleimide-based and disulfide-based linkers.

Bromoacetamide vs. Maleimide-Based Linkers:

Both bromoacetamide and maleimide (B117702) linkers react with sulfhydryl groups to form stable thioether bonds. precisepeg.com Maleimides are highly reactive towards thiols and are widely used in bioconjugation. thermofisher.com However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the plasma. researchgate.netnih.gov This can lead to the exchange of the conjugate with other thiol-containing molecules, potentially causing off-target effects and reduced efficacy. nih.gov

Bromoacetamide-based linkers form a more stable thioether bond that is not susceptible to this retro-Michael reaction. researchgate.net This can result in antibody-drug conjugates (ADCs) with greater plasma stability. researchgate.net While maleimide chemistry can sometimes be promiscuous, reacting with lysines at alkaline pH, bromoacetamides offer good specificity for cysteine residues. nih.govresearchgate.net

Bromoacetamide vs. Disulfide-Based Linkers:

Disulfide-based linkers operate on a different principle than bromoacetamide linkers. They contain a disulfide bond (-S-S-) that can be cleaved under reducing conditions. This property is exploited for intracellular drug delivery, as the cytoplasm of cells has a significantly higher concentration of reducing agents like glutathione compared to the bloodstream. nih.gov This allows for the selective release of a payload within the target cell.

However, disulfide linkers can be prematurely cleaved in the bloodstream, leading to off-target toxicity and reduced therapeutic efficacy. researchgate.net The stability of disulfide linkers can be influenced by the steric hindrance around the disulfide bond.

In contrast, the thioether bond formed by this compound is non-cleavable under physiological conditions. This makes it suitable for applications where a stable, permanent linkage is desired.

Table 3: Comparison of Bromoacetamide, Maleimide, and Disulfide Linkers

| Feature | This compound | Maleimide-Based Linkers | Disulfide-Based Linkers |

|---|---|---|---|

| Reactive Group | Bromoacetamide | Maleimide | Disulfide |

| Target Functional Group | Sulfhydryl (Cysteine) | Sulfhydryl (Cysteine) | Thiol Exchange |

| Bond Formed | Thioether | Thiosuccinimide (Thioether) | Disulfide |

| Bond Stability | High, non-cleavable | Moderate, susceptible to retro-Michael reaction | Low, cleavable by reducing agents |

| Release Mechanism | Non-cleavable | Non-cleavable (can detach via retro-Michael) | Reductive cleavage |

| Primary Application | Stable bioconjugates (e.g., ADCs with non-cleavable payloads) | Site-specific conjugation, ADCs | Cleavable bioconjugates (e.g., ADCs for intracellular drug release) |

Future Perspectives and Challenges in the Research and Development of Bromoacetamido Peg6 Ch2ch2cooh Enabled Technologies

Innovations in Synthesis and Scalability for Bromoacetamido-PEG6-CH2CH2COOH Production

The future development of technologies reliant on this compound is intrinsically linked to advancements in its synthesis and the ability to produce it on a large scale. A primary challenge is ensuring the monodispersity of the PEG linker. Unlike traditional polydisperse polymers, monodisperse (or discrete) PEGs have a single, defined molecular weight, which is crucial for producing homogeneous bioconjugates with predictable properties. biochempeg.comsigmaaldrich.com The synthesis of these precise linkers often involves sequential, multi-step processes. nih.gov

Innovations are focused on creating more convergent and efficient synthetic pathways. rsc.org For instance, methods for the desymmetrization of oligo(ethylene glycols) allow for the creation of heterobifunctional linkers by selectively modifying each end of the OEG chain. nih.gov Future progress will likely involve the development of novel catalytic methods and purification techniques that can deliver high-purity, monodisperse PEG linkers in large quantities. biochempeg.com The scalability of production is another significant hurdle; moving from laboratory-scale synthesis to industrial production requires robust and reproducible processes. mdpi.com The use of microfluidic reactors, for example, is being explored to achieve mass production of monodisperse polymer nanoparticles, a technology that could be adapted for linker synthesis. nih.govscispace.com Overcoming these challenges is essential for making this compound and similar linkers more accessible and cost-effective for widespread use in therapeutic and diagnostic applications.

Addressing Challenges in Achieving Unprecedented Site-Specific and Efficient Conjugation

The bromoacetamide functional group is designed for thiol-alkylation, typically targeting the sulfhydryl groups of cysteine residues in proteins. precisepeg.com This allows for a degree of site-specificity, which is highly desirable for creating well-defined bioconjugates. rsc.org However, achieving truly unprecedented levels of specificity and efficiency remains a key challenge.

One major hurdle is avoiding off-target reactions. While the bromoacetamide group preferentially reacts with thiols, reactions with other nucleophilic amino acid residues can occur, leading to a heterogeneous mixture of products. Protein engineering strategies, such as introducing cysteine residues at specific, solvent-exposed locations via site-directed mutagenesis, have been employed to direct the conjugation to a predetermined site. rsc.org Despite these advances, ensuring complete and exclusive reaction at the target site is difficult. Future strategies will likely involve a synergistic approach, combining advanced protein engineering with linker design modifications to enhance the reactivity and selectivity of the bromoacetamide group under mild, physiological conditions. Furthermore, optimizing reaction parameters such as pH and stoichiometry is critical to maximize the efficiency of site-specific labeling and minimize unwanted side products. purepeg.com